N-propyl-1-pyridin-3-ylmethanimine

Description

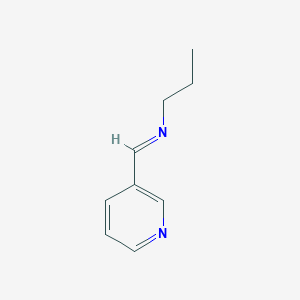

N-Propyl-1-pyridin-3-ylmethanimine is an imine derivative characterized by a pyridin-3-yl group attached to a methanimine backbone, with a propyl chain substituent on the nitrogen atom. Its IUPAC name follows substitutive nomenclature rules (as per ), where the pyridine ring is positioned at carbon-3, and the propyl group is bonded to the imine nitrogen. These analogs are noted for fruity, pear-like odors, suggesting that this compound may share similar organoleptic properties depending on alkyl chain modifications.

Properties

CAS No. |

120739-67-5 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

N-propyl-1-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

VNXMKLIXQFVTNM-UHFFFAOYSA-N |

SMILES |

CCCN=CC1=CN=CC=C1 |

Canonical SMILES |

CCCN=CC1=CN=CC=C1 |

Synonyms |

1-Propanamine,N-(3-pyridinylmethylene)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkyl Chain Modifications

Methanimine derivatives with varying alkyl substituents exhibit distinct physicochemical and sensory properties:

| Compound Name | Alkyl Group | Retention Index (RI) | Odor Profile |

|---|---|---|---|

| (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine (A) | 2-methylbutyl | 1442 | Fruity, pear note |

| (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine (B) | 3-methylbutyl | Not reported | Similar to A |

| N-Propyl-1-pyridin-3-ylmethanimine (hypothetical) | Propyl | Estimated lower RI | Likely less intense fruity aroma |

Key Observations :

- Longer or branched alkyl chains (e.g., 2-methylbutyl) enhance volatility and aroma intensity due to increased hydrophobic interactions .

- A shorter propyl chain may reduce retention indices compared to methylbutyl analogs, as seen in analogous phenylmethanimines .

Aromatic Ring Substitutions

Replacing the pyridin-3-yl group with a phenyl ring (e.g., (E)-N-(3-methylbutyl)-1-phenylmethanimine, compound C) significantly alters properties:

| Compound Name | Aromatic Group | RI | Odor Profile |

|---|---|---|---|

| (E)-N-(3-methylbutyl)-1-phenylmethanimine (C) | Phenyl | Lower than A/B | Less fruity, more generic |

Key Observations :

- Phenyl-substituted analogs lack the pyridine’s lone electron pair, reducing dipole-dipole interactions and aromatic stacking efficiency .

Crystallographic and Intermolecular Interactions

Methanimine derivatives with halophenyl substituents () demonstrate how weak interactions govern crystal packing:

| Compound | Space Group | Unit Cell Parameters (Å, °) | Dihedral Angle (°) | Dominant Interactions |

|---|---|---|---|---|

| (E)-1-(4-Cl-phenyl)-N-[1-(4-MePh)-imidazol-4-yl]methanimine | P-1 | a=7.9767, b=10.9517, c=16.6753 | ~56° | C–H⋯N, C–H⋯Cl, π–π |

| (E)-1-(4-Br-phenyl)-N-[1-(4-MePh)-imidazol-4-yl]methanimine | P-1 | a=8.0720, b=10.9334, c=16.8433 | ~56° | C–H⋯N, C–H⋯Br, π–π |

Key Observations :

- Halogen substituents (Cl vs. Br) minimally affect unit cell dimensions but slightly increase lattice parameters (e.g., +0.0953 Å in c-axis for Br) due to larger atomic radii .

- Consistent dihedral angles (~56°) indicate conformational rigidity despite halogen substitution, driven by C–H⋯X (X = halogen) hydrogen bonds and π–π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.